molecular formula C13H16N2O B12627804 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole CAS No. 920338-80-3

3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole

Cat. No.: B12627804
CAS No.: 920338-80-3
M. Wt: 216.28 g/mol
InChI Key: HGULDLRSRKJEDO-UHFFFAOYSA-N
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Description

3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole is a synthetic pyrazole derivative of interest in medicinal chemistry and materials science. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are classified as alkaloids due to their composition and unique pharmacological effects . This specific structure, featuring ethoxy and ethyl substituents on the pyrazole core, is a valuable building block for constructing more complex molecules and studying structure-activity relationships. Pyrazole derivatives are recognized as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities. They are frequently investigated for their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . The presence of specific substituents, such as ethoxy and phenyl groups, can significantly influence a compound's electronic properties and biological efficacy, making this compound a useful template in drug discovery programs . Furthermore, beyond pharmacological applications, pyrazole-based compounds have fascinating applications in materials science, including use as semiconductors, organic light-emitting diodes (OLEDs), and ligands in coordination chemistry . This product is intended for research purposes by qualified professionals in a controlled laboratory setting. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920338-80-3

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-ethoxy-5-ethyl-3-phenylpyrazole

InChI

InChI=1S/C13H16N2O/c1-3-12-10-13(15-14-12,16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

HGULDLRSRKJEDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(N=N1)(C2=CC=CC=C2)OCC

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most common and historically significant method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comjk-sci.comslideshare.netslideshare.net This reaction proceeds through a well-defined sequence of nucleophilic reactions and a final dehydration step to yield the aromatic pyrazole ring.

Nucleophilic Addition and Cyclization Processes

The formation of a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine is a classic example of a cyclocondensation reaction. mdpi.com The mechanism is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. youtube.com

The general pathway can be outlined as follows:

Initial Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydrazine nitrogen to one of the carbonyl groups of the 1,3-dicarbonyl compound. This forms a tetrahedral intermediate known as a carbinolamine. rsc.org

Dehydration to Form Hydrazone: The carbinolamine intermediate is typically unstable and readily eliminates a molecule of water to form a more stable hydrazone (an imine). slideshare.netrsc.org

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. youtube.comrsc.org This key step closes the five-membered ring, forming a hydroxyl-pyrazoline intermediate.

Final Dehydration/Aromatization: The heterocyclic ring achieves aromatic stability through the elimination of a second molecule of water, yielding the final pyrazole product. youtube.com

This sequence involves a series of nucleophilic additions and eliminations, culminating in the formation of the stable, aromatic pyrazole core. mdpi.com

Understanding Regioselectivity in Pyrazole Synthesis

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two different regioisomers is possible. mdpi.comrsc.org The control of regioselectivity is a critical challenge in pyrazole synthesis. ewha.ac.kr For a precursor to the title compound, such as 1-phenyl-1,3-pentanedione reacting with hydrazine, the initial attack can occur at either the carbonyl group adjacent to the phenyl ring or the one adjacent to the ethyl group.

The outcome of the reaction is governed by a combination of factors that influence the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the substituted hydrazine. rsc.orgnih.gov

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

FactorDescriptionEffect on Regioselectivity
Steric Hindrance Bulky substituents near a carbonyl group can hinder the approach of the nucleophilic hydrazine. nih.govThe hydrazine will preferentially attack the less sterically hindered carbonyl group.
Electronic Effects Electron-withdrawing groups make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity. encyclopedia.pubAttack is favored at the more electrophilic carbonyl carbon. The more nucleophilic nitrogen of the hydrazine (e.g., the NH2 of phenylhydrazine) typically initiates the attack. rsc.org
Reaction pH The acidity or basicity of the reaction medium can alter the nature of the reacting species. In acidic conditions, carbonyls can be protonated, increasing their electrophilicity. jk-sci.comrsc.orgUnder acidic conditions, the reaction often favors attack at the ketone carbonyl over an ester carbonyl. rsc.org The regioselectivity can be highly dependent on pH, with different isomers favored under different acidic or basic conditions. rsc.org
Solvent The polarity of the solvent can influence tautomeric equilibria of the intermediates and the transition state energies. nih.govrsc.orgThe use of specific solvents, such as N,N-dimethylacetamide or fluorinated alcohols, has been shown to dramatically improve regioselectivity in certain reactions. organic-chemistry.org
Temperature Reaction temperature can differentiate between kinetically and thermodynamically controlled pathways. nih.govLower temperatures may favor the more thermodynamically stable product, while kinetic control can lead to a different regioisomer. nih.gov

Reactivity of 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole Moieties

The reactivity of the title compound is determined by its three key structural components: the ethoxy group at position C3, the phenyl substituent, and the pyrazole core itself, which exists in a specific tautomeric form.

Reactivity of Ethoxy Groups in Pyrazole Derivatives

The 3-ethoxy group is an ether linkage attached to the pyrazole ring. Such alkoxy-pyrazoles can be considered as "fixed" O-alkyl derivatives of the corresponding pyrazol-3-one, which is a tautomeric form of 3-hydroxypyrazole. nih.gov The presence of the ethyl group prevents the tautomerization to the pyrazolone (B3327878) form, lending the ethoxy group a distinct reactivity profile.

The primary reaction of interest for an ethoxy group on a heterocyclic ring is ether cleavage. This typically requires harsh conditions, such as treatment with strong acids (e.g., HBr or HI), to protonate the ether oxygen, followed by nucleophilic attack by a halide ion to displace ethanol (B145695) and form the corresponding 3-hydroxypyrazole (or its pyrazolone tautomer). The reactivity is generally lower than that of simple alkyl ethers due to the electronic influence of the pyrazole ring.

Transformations of Phenyl Substituents on Pyrazole Rings

A phenyl group attached to a pyrazole ring can undergo electrophilic aromatic substitution. byjus.comlibretexts.org The position of substitution on the phenyl ring is directed by the pyrazole ring, which acts as a substituent. The outcome of these reactions is highly dependent on the reaction conditions, particularly the acidity of the medium. cdnsciencepub.com

In the case of 1-phenylpyrazole, a model for the title compound, a dichotomy in reactivity is observed:

Under Neutral or Weakly Acidic Conditions: The pyrazole ring itself is highly activated towards electrophilic attack, primarily at the C4 position. The pyridine-like nitrogen at position 2 directs electrophiles to this position.

Under Strongly Acidic Conditions: The pyridine-like nitrogen of the pyrazole ring becomes protonated. The resulting pyrazolium (B1228807) cation is strongly electron-withdrawing and deactivates the heterocyclic ring toward further electrophilic attack. In this state, the N1-phenyl group is activated, and substitution occurs preferentially at the para-position of the phenyl ring. cdnsciencepub.com

Table 2: Regiocontrol of Electrophilic Substitution on 1-Phenylpyrazole

ReactionReagent and ConditionsMajor ProductRationale
Nitration HNO₃ / H₂SO₄ (Strongly Acidic)1-(4-Nitrophenyl)pyrazolePyrazole ring is protonated and deactivated; substitution is directed to the para-position of the phenyl ring. cdnsciencepub.com
Bromination Br₂ in CCl₄ (Neutral)4-Bromo-1-phenylpyrazoleThe neutral pyrazole ring is activated and substitution occurs at the electron-rich C4 position. cdnsciencepub.com
Formylation Vilsmeier-Haack (POCl₃, DMF)1-Phenyl-1H-pyrazole-4-carbaldehydeThe reaction proceeds on the activated neutral pyrazole ring. researchgate.net
Formylation Duff Reaction (HMTA, acid)1-Phenyl-1H-pyrazole-4-carbaldehydeA milder alternative to Vilsmeier-Haack that also results in C4-formylation of the pyrazole ring. researchgate.net

Mechanisms of Tautomerism in Pyrazole Systems

Tautomerism is a fundamental characteristic of pyrazoles, profoundly influencing their structure and reactivity. nih.govencyclopedia.pub The most common form is annular prototropic tautomerism, where a proton migrates between the two ring nitrogen atoms. For a 3(5)-disubstituted pyrazole, this results in an equilibrium between two different aromatic tautomers. nih.govencyclopedia.pub

The stability of a given tautomer is influenced by several factors:

Electronic Effects of Substituents: Electron-donating groups tend to stabilize a tautomer where they are located at the C3 position, while electron-withdrawing groups favor the C5 position. nih.govmdpi.com

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Water, for example, can stabilize tautomers by forming hydrogen bonds, lowering the energy barrier for proton transfer. nih.gov

Intramolecular Hydrogen Bonding: Substituents capable of forming an internal hydrogen bond with the N-H proton can shift the equilibrium towards an otherwise less stable tautomer. mdpi.com

The specified compound, This compound , represents a different and less common type of tautomerism. The "3H" designation indicates that the proton is located on the C3 carbon, resulting in a non-aromatic structure. Aromatic tautomers (like 1H-pyrazoles) are generally significantly more stable than their non-aromatic counterparts (like 3H- or 4H-pyrazoles). researchgate.net The formation of such a non-aromatic species is energetically unfavorable unless significant stabilizing factors are present, which is not immediately apparent from the substituents in the title compound. It is more likely that this nomenclature refers to a specific, non-tautomerizing N-substituted pyrazole where the substituents are at the 3 and 5 positions, and the "3H" is used incorrectly in place of standard IUPAC naming for N-substituted pyrazoles (e.g., 1-Substituted-3-ethoxy-5-ethylpyrazole). However, considering the possibility of non-aromatic tautomers, they exist in equilibrium with the much more stable aromatic forms, and their population is usually negligible. researchgate.net

Investigation of Electron-Donating and Electron-Withdrawing Group Effects on Reactivity

The electronic properties of substituents on the pyrazole ring and its associated aryl groups play a pivotal role in modulating the reactivity of the molecule. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the pyrazole core, thereby influencing its behavior in chemical reactions.

Research into various pyrazole derivatives has demonstrated that the nature of these substituents dictates the compound's acidity, basicity, and susceptibility to electrophilic or nucleophilic attack. nih.govmdpi.com For instance, the presence of electron-donating groups can increase the basicity of the pyrazole ring. mdpi.com Conversely, the sp2-hybridized nitrogen at the N2 position is basic and readily reacts with electrophiles. nih.gov The C3 and C5 positions are generally more susceptible to electrophilic attack due to the reduced electron density caused by the adjacent nitrogen atoms. nih.gov

In the context of 3-phenyl-3H-pyrazole systems, substituents on the phenyl ring directly influence the electronic character of the C3 position of the pyrazole. An electron-donating group on the phenyl ring would increase the electron density at C3, potentially affecting the stability of intermediates and the energy barriers of reaction pathways. Conversely, an electron-withdrawing group would decrease the electron density at this position, making it more electrophilic.

Systematic studies on substituted pyrazoles have provided valuable insights into these electronic effects. For example, in the synthesis of pyrazoles via the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines, the yield of the resulting regioisomers is dependent on the electronic character of the substituents. nih.gov Similarly, in the synthesis of difluoromethyl pyrazoles, electron-donating groups on the precursor hydrazonoyl bromides resulted in good yields, while electron-withdrawing substituents impeded the reaction progress, leading to lower yields. nih.gov This suggests that increased nucleophilicity, enhanced by EDGs, is beneficial for this particular transformation.

Furthermore, computational studies using methods like Density Functional Theory (DFT) have been employed to quantify the impact of substituents. nih.govrsc.org These studies help in understanding the reaction mechanisms and energy profiles, highlighting how both the hydroxyl (OH) and amino (NH) groups can act as catalytic sites in certain reactions. nih.gov Quantum chemical models can precisely quantify properties and have shown that nitrogen atoms in ortho positions to a substituent significantly enhance electron donation and weaken electron withdrawal by induction. rsc.org

The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the reactivity of pyrazole derivatives based on findings from various studies.

Substituent Type on Aryl/Pyrazole RingGeneral Effect on ReactivityExample Reaction/PropertyReference
**Electron-Donating Groups (e.g., -OCH₃, -CH₃, -OH, -NH₂) **Increase electron density on the pyrazole ring, enhance nucleophilicity, and can increase the basicity of the ring.In some syntheses, EDGs on reactants lead to higher product yields. nih.gov In the chemical fixation of CO₂, pyrazoles with strong EDGs like p-OH-C₆H₄ showed the highest conversions. nih.gov mdpi.comnih.govnih.gov
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CHO, -COOH) Decrease electron density on the pyrazole ring, enhance electrophilicity, and can increase the acidity of an N-H proton.In certain catalytic applications, such as the chemical fixation of CO₂, EWGs like -NO₂ led to higher conversion rates than some EDGs. nih.gov In other syntheses, EWGs on reactants resulted in lower product yields. nih.gov EWGs like BH₂, CFO, COOH, and CHO have been found to stabilize the C5-tautomer. mdpi.com mdpi.comnih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

Application of ¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons within a molecule. For 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole, distinct signals are expected for the protons of the ethyl group, the ethoxy group, the phenyl ring, and the pyrazole (B372694) ring.

The protons of the ethyl group at the C5 position are anticipated to show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The ethoxy group at the C3 position would similarly display a quartet for its methylene protons (-OCH₂-) and a triplet for its terminal methyl protons. The protons of the phenyl group attached to the N1 position will likely appear as a complex multiplet in the aromatic region of the spectrum. The single proton on the pyrazole ring at the C4 position is expected to appear as a singlet. The integration of these signals would correspond to the number of protons in each group, confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazole-H46.0-6.5Singlet
Phenyl-H7.2-7.8Multiplet
Ethoxy-CH₂3.8-4.2Quartet
Ethyl-CH₂2.5-2.9Quartet
Ethoxy-CH₃1.2-1.5Triplet
Ethyl-CH₃1.1-1.4Triplet

Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.

Utilization of ¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The carbon atoms of the pyrazole ring are expected to resonate at characteristic chemical shifts, with the C3 and C5 carbons appearing further downfield due to their attachment to electronegative nitrogen and oxygen atoms. The carbons of the phenyl ring will produce signals in the aromatic region. The carbons of the ethyl and ethoxy substituents will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrazole-C3155-165
Pyrazole-C5145-155
Pyrazole-C4100-110
Phenyl-C (ipso)135-145
Phenyl-C (o, m, p)120-130
Ethoxy-CH₂60-70
Ethyl-CH₂20-30
Ethoxy-CH₃10-20
Ethyl-CH₃10-20

Note: These are estimated values based on analogous structures and may vary.

Specialized NMR Techniques for Complex Pyrazole Structures

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectra, specialized 2D NMR techniques are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal long-range couplings between protons and carbons, helping to piece together the molecular fragments and confirm the connectivity of the pyrazole ring with its substituents. The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, aiding in the conformational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₁₃H₁₆N₂O).

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the intact molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways for this compound could include the loss of the ethoxy group, the ethyl group, or cleavage of the pyrazole ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonProposed Structurem/z
[M]⁺C₁₃H₁₆N₂O⁺216
[M - C₂H₅]⁺Loss of ethyl group187
[M - OC₂H₅]⁺Loss of ethoxy group171
[C₆H₅N₂]⁺Phenyl-diazete fragment105
[C₆H₅]⁺Phenyl cation77

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds within the molecule.

Key expected vibrational frequencies include C-H stretching from the aromatic phenyl ring and the aliphatic ethyl and ethoxy groups, C=N and C=C stretching vibrations from the pyrazole and phenyl rings, and C-O stretching from the ethoxy group. The absence of a broad N-H stretching band would confirm the substitution at the N1 position of the pyrazole ring.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-3000
C=N (Pyrazole)Stretch1580-1650
C=C (Aromatic/Pyrazole)Stretch1450-1600
C-O (Ethoxy)Stretch1050-1250

X-ray Crystallography for Absolute Stereochemistry and Conformation

The analysis would reveal the planarity of the pyrazole ring. nih.gov The dihedral angle between the plane of the pyrazole ring and the phenyl ring at the N1 position is a key structural parameter that would be precisely determined. nih.gov In similar structures, this angle can vary, influencing the degree of conjugation between the two ring systems. nih.govcardiff.ac.uk The bond lengths and angles within the pyrazole ring and its substituents would be determined with high precision, providing a complete and unambiguous structural assignment. researchgate.net

Table 5: Expected X-ray Crystallographic Parameters for this compound

ParameterExpected Value
Pyrazole Ring GeometryNearly planar
Dihedral Angle (Pyrazole-Phenyl)4-11°
N-N Bond Length~1.37 Å
C=N Bond Length~1.33 Å
C-C (ring) Bond Length~1.39 Å

Note: These values are based on data from similar pyrazole structures and serve as expected ranges. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., EPR Spectroscopy for Radical Mechanisms)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable tool for studying reaction mechanisms that involve radical intermediates. bruker.comnih.gov This technique is uniquely capable of detecting and characterizing species with unpaired electrons, providing detailed information about their electronic structure and environment. bruker.comnih.gov In the context of pyrazole chemistry, EPR can be employed to investigate reaction pathways such as oxidation, reduction, or photochemically induced processes where radical species are transiently formed.

The analysis of an EPR spectrum can reveal the g-factor, which is characteristic of the radical, and hyperfine coupling constants (hfs). nih.govlibretexts.org The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N) within the radical, and the resulting splitting pattern provides a "fingerprint" of the radical's structure. nih.govlibretexts.org The magnitude of the coupling constants is proportional to the spin density of the unpaired electron at a particular nucleus, offering a map of the electron's delocalization. uky.edu

For instance, in a hypothetical radical cation derived from a pyrazoline, a precursor to pyrazoles, the unpaired electron is primarily localized in the N=N π*-orbital. This localization is reflected in the hyperfine coupling constants observed in its EPR spectrum. nih.gov While specific EPR data for a radical of this compound is not available, studies on analogous pyrazoline radical ions provide insight into the type of data that could be expected. nih.gov

Table 1: Hypothetical EPR Data for a Pyrazole-derived Radical Cation

ParameterValueInterpretation
g-factor~2.003Typical for organic radicals with significant nitrogen character.
a(N1)~8.0 GIndicates significant spin density on the first nitrogen atom.
a(N2)~9.5 GSuggests a slightly higher spin density on the second nitrogen atom.
a(H at C4)~11.0 GLarge coupling constant indicating substantial spin density on the adjacent carbon.

This table is illustrative and based on data from analogous pyrazoline radical ions. The actual values for the specified compound may vary.

Mechanistic investigations using EPR often involve spin trapping techniques. nih.gov Short-lived radical intermediates, which may be too transient to observe directly, can be "trapped" by a spin trap molecule (e.g., DMPO, PBN) to form a more stable radical adduct that is readily detectable by EPR. nih.govyoutube.com The hyperfine coupling constants of the resulting adduct provide information about the structure of the original transient radical. nih.gov Such methods could be pivotal in understanding, for example, the oxidative degradation pathways of pyrazole derivatives or their role in photochemical reactions. scielo.org

The application of EPR spectroscopy, therefore, offers a powerful avenue for elucidating complex reaction mechanisms involving pyrazole compounds, providing direct evidence for the involvement of radical intermediates and offering detailed insights into their structure and electronic properties.

Following a comprehensive search for scientific literature, it has been determined that there are no specific theoretical and computational chemistry studies available for the compound "this compound" that align with the detailed outline provided.

Research in computational chemistry, including Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, dipole moment calculations, and molecular simulations, is highly specific to the molecule being studied. Existing literature focuses on other pyrazole derivatives, and the findings from those studies cannot be extrapolated to "this compound" to maintain scientific accuracy.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for each specified section and subsection as requested, due to the absence of published research on this particular compound.

Theoretical and Computational Chemistry Studies

Prediction of Spectroscopic Parameters

The spectroscopic parameters for 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole can be theoretically predicted using computational methods. These predictions are invaluable for complementing experimental data and aiding in the structural elucidation of the compound.

Vibrational Spectroscopy (IR and Raman): Computational methods can calculate the vibrational frequencies and intensities of the normal modes of vibration. For this compound, the predicted IR and Raman spectra would show characteristic bands for the C-H stretching of the alkyl and phenyl groups, C-O stretching of the ethoxy group, C=N and C=C stretching of the pyrazole (B372694) ring, and various bending and deformation modes.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra. The predicted UV-Vis spectrum for this compound would likely show absorptions in the ultraviolet region, corresponding to π-π* transitions within the pyrazole and phenyl rings.

A hypothetical data table for predicted spectroscopic parameters is presented below. It is important to note that these are illustrative values and would require specific computational studies to be confirmed.

ParameterPredicted Value
1H NMR
Pyrazole-Hδ 6.0-7.5 ppm
Phenyl-Hδ 7.2-7.8 ppm
OCH2CH3δ 3.8-4.2 ppm (quartet)
OCH2CH3δ 1.2-1.5 ppm (triplet)
CH2CH3 (ethyl)δ 2.5-2.9 ppm (quartet)
CH2CH3 (ethyl)δ 1.1-1.4 ppm (triplet)
13C NMR
Pyrazole C3δ 150-160 ppm
Pyrazole C4δ 100-110 ppm
Pyrazole C5δ 145-155 ppm
Phenyl C (ipso)δ 130-140 ppm
Phenyl Cδ 125-130 ppm
OCH2CH3δ 60-70 ppm
OCH2CH3δ 14-18 ppm
CH2CH3 (ethyl)δ 18-25 ppm
CH2CH3 (ethyl)δ 10-15 ppm
IR Spectroscopy
C-H stretch (aromatic)~3050-3100 cm-1
C-H stretch (aliphatic)~2850-2980 cm-1
C=N stretch (pyrazole)~1550-1620 cm-1
C=C stretch (pyrazole, phenyl)~1450-1600 cm-1
C-O stretch (ethoxy)~1050-1150 cm-1

Conformational Analysis and Tautomeric Preference Studies

For a molecule like this compound, which is a specific tautomer, conformational analysis is crucial to understand its three-dimensional structure and properties. The rotation around the single bonds, particularly the C-N bond connecting the phenyl group to the pyrazole ring and the C-O bond of the ethoxy group, would give rise to different conformers.

Computational studies can map the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of the most stable conformer(s) and the energy barriers between them.

Tautomeric Preference: The issue of tautomerism is central to the chemistry of pyrazoles. nih.govfu-berlin.de For a molecule with substituents at the 3 and 5 positions, several tautomeric forms are possible if a proton is available to move between the nitrogen atoms of the pyrazole ring. However, the specified name "this compound" defines a single tautomer where the phenyl group is attached to a nitrogen atom, and the ethoxy and ethyl groups are at positions 3 and 5 of the pyrazole ring, respectively.

In a broader context, if we were to consider the synthesis of this compound, it is likely that other tautomers could be formed. Computational studies on related 3(5)-substituted pyrazoles have shown that the preference for a particular tautomer is influenced by the electronic nature of the substituents. nih.gov Electron-donating groups and electron-withdrawing groups can stabilize different tautomeric forms. In the case of 3(5)-phenylpyrazoles, studies have indicated that the 3-phenyl tautomer is often favored. fu-berlin.de

The relative stability of different tautomers can be calculated by comparing their computed energies. The solvent environment can also play a significant role in tautomeric equilibria, and computational models can account for solvent effects using various solvation models.

Below is a table illustrating the potential tautomers of a related pyrazole system for which tautomeric preference would be a key area of study.

Tautomer NameGeneral Structure
3-Ethoxy-5-ethyl-1-phenyl-1H-pyrazolePhenyl group on N1, Ethoxy on C3, Ethyl on C5
5-Ethoxy-3-ethyl-1-phenyl-1H-pyrazolePhenyl group on N1, Ethoxy on C5, Ethyl on C3
3-Ethoxy-5-ethyl-2-phenyl-2H-pyrazolePhenyl group on N2, Ethoxy on C3, Ethyl on C5

Structure Activity Relationship Sar Studies of Substituted Pyrazoles

Impact of Substituent Position and Nature on Biological Activity Mechanisms

The biological activity of pyrazole (B372694) derivatives is highly dependent on the substitution pattern on the pyrazole ring. nih.gov The size, electronic properties, and lipophilicity of the substituents at various positions can significantly influence the compound's interaction with biological targets, thereby modulating its therapeutic effects.

Role of Ethoxy Substitution in Modulating Biological Activity

The introduction of an ethoxy group at the C3 position of the pyrazole ring can influence the compound's pharmacokinetic and pharmacodynamic properties. Alkoxy groups, such as ethoxy, are known to affect the lipophilicity of a molecule, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) profile. An optimal level of lipophilicity is crucial for a drug candidate to effectively cross biological membranes and reach its target.

While direct studies on 3-ethoxy-substituted pyrazoles are limited, research on related structures provides valuable insights. For instance, in a series of pyrazole-naphthalene derivatives, the presence of an ethoxy group at the para position of a phenyl ring was associated with the highest anticancer activity against breast cancer cell lines. This suggests that the electronic and steric properties of the ethoxy group can contribute favorably to the compound's interaction with its biological target.

Furthermore, the oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in the active site of a target protein. This hydrogen bonding capability can enhance the binding affinity and selectivity of the compound.

Influence of Ethyl and Phenyl Moieties on Receptor Interactions and Enzymatic Inhibition

The ethyl group at the C5 position and the phenyl group at the C3 position of the pyrazole core are expected to play significant roles in receptor binding and enzymatic inhibition.

The ethyl group , being a small alkyl substituent, can contribute to the hydrophobic interactions within the binding pocket of a receptor or enzyme. In some cases, the presence of a C5 substituent is crucial for activity. For example, in a study of tetrahydropyrazolopyridinones as LIMK inhibitors, a C5-substituted amide moiety was found to be indispensable for dual LIMK1/2 inhibitory activity. acs.org However, the impact of an ethyl group is context-dependent; in a series of coumarinylthiazolyl pyrazole derivatives, the introduction of an ethyl group led to inactivity against one cancer cell line while retaining potency against another, suggesting that the tolerance for alkyl groups varies between different biological targets. nih.gov

The phenyl group at the C3 position introduces a significant aromatic moiety that can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions with the aromatic residues of a binding site. The presence of a phenyl group has been shown to be important for the activity of several pyrazole-based inhibitors. For instance, in a study on androgen receptor antagonists, a series of 3-phenylpyrazole derivatives were investigated for their potential to block androgen receptor function. nih.gov Similarly, in another study, the presence of a phenyl group in naphtho[2,1-e]pyrazolo[5,1-c] ej-chem.orgnih.govmdpi.comtriazines allowed for interaction with the Asp651 residue, an interaction not observed in compounds lacking this group. mdpi.com

The interplay between the ethyl and phenyl groups can lead to a specific three-dimensional conformation that is optimal for binding to a particular target. The combination of a hydrophobic alkyl group and an aromatic phenyl ring provides a structural motif that can be recognized by a variety of biological receptors.

Pharmacophore Definition and Refinement for Pyrazole Scaffolds

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For pyrazole scaffolds, pharmacophore models often include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. pjps.pknih.gov

A typical pharmacophore model for a pyrazole-based inhibitor might consist of:

Hydrogen Bond Acceptor: The nitrogen atoms of the pyrazole ring and the oxygen atom of the ethoxy group in 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole can act as hydrogen bond acceptors.

Hydrophobic Features: The ethyl group and the phenyl ring contribute to the hydrophobic character of the molecule, which is often a key feature for binding to hydrophobic pockets in target proteins. pjps.pk

Aromatic Ring: The phenyl group serves as an aromatic feature, which can be involved in specific stacking interactions.

The refinement of pharmacophore models for pyrazole derivatives involves synthesizing and testing a series of analogues with systematic structural modifications. This allows for a better understanding of which features are essential for activity and which can be modified to improve properties like potency, selectivity, and ADME profile. The specific arrangement of the ethoxy, ethyl, and phenyl groups in this compound would define a unique pharmacophore that could be used to screen for other compounds with similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ej-chem.org These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity.

For pyrazole derivatives, various 2D and 3D-QSAR models have been developed to understand the structural requirements for different biological activities, such as anticancer and enzyme inhibitory effects. nih.govnih.gov

Table 1: Common Descriptors Used in QSAR Studies of Pyrazole Derivatives

Descriptor TypeExamplesInformation Provided
Electronic Dipole moment, HOMO/LUMO energiesDistribution of electrons, reactivity
Steric Molecular volume, surface areaSize and shape of the molecule
Hydrophobic LogPLipophilicity, ability to cross membranes
Topological Connectivity indicesAtomic arrangement and branching

In the context of this compound, a QSAR model could be developed by synthesizing a series of analogues with variations in the substituents at the C3 and C5 positions. By correlating the biological activity of these compounds with their calculated descriptors, it would be possible to identify the key structural features that contribute to the observed activity. For example, a QSAR study might reveal that a certain range of lipophilicity (LogP) and a specific electronic distribution are optimal for the desired biological effect.

Correlation between Electronic Properties and Biological Activity

Studies have shown that the nature of the substituents can affect the tautomeric equilibrium of the pyrazole ring, which can have significant implications for biological activity, as different tautomers may have different binding affinities for a target. mdpi.com For instance, it has been reported that electron-donating groups at C3 tend to increase the basicity of the pyrazole ring. mdpi.com

The electronic properties of the phenyl ring in this compound can also be fine-tuned by introducing substituents on the phenyl ring itself. For example, the introduction of electron-withdrawing groups on the phenyl ring has been shown to be more potent than electron-donating groups in some series of pyrazole-tetrazole hybrids. ias.ac.inmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key quantum chemical parameters that are often correlated with biological activity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. pjoes.com By calculating these parameters for a series of pyrazole derivatives, it is possible to establish a correlation between their electronic structure and their biological activity.

Biological Activity Mechanisms in in Vitro Systems

Antiproliferative and Apoptotic Mechanisms of Action

Induction of Apoptosis in Cancer Cell Lines

No data available.

Modulation of Cell Cycle Progression

No data available.

Inhibition of Cell Migration, Invasion, and Colony Formation

No data available.

Alteration of Specific Protein Expression (e.g., ATM gene)

No data available.

Anti-Inflammatory Pathways and Enzyme Inhibition

p38α MAP Kinase Inhibition

No data available.

Cyclooxygenase (COX-2) Suppression

There are no available research findings or data on the in vitro cyclooxygenase-2 (COX-2) suppression activity of 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole. Although various pyrazole (B372694) derivatives, particularly 1,5-diarylpyrazoles, have been investigated as selective COX-2 inhibitors, specific studies on this compound are absent from the current scientific literature.

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

No specific in vitro studies have been published regarding the antioxidant properties or the modulation of reactive oxygen species (ROS) by this compound.

There is no available data from in vitro assays to characterize the radical scavenging activity of this compound.

Scientific literature does not currently contain any studies on the capacity of this compound to inhibit the production of reactive oxygen species in vitro.

Antimicrobial Activity Mechanisms

There is a lack of published research on the in vitro antimicrobial efficacy of this compound.

No data is available from in vitro studies to assess the antibacterial activity of this compound against any bacterial strains.

There are no published findings on the in vitro antifungal activity of this compound against any fungal species.

No Publicly Available Data on the Biological Activity of this compound

Despite a comprehensive search of scientific literature and databases, no specific information regarding the in vitro biological activity of the chemical compound this compound has been found.

Extensive queries targeting the antiviral, receptor antagonism, and enzyme inhibitory mechanisms of this particular molecule did not yield any published research data. The requested article focusing on the antiviral mechanisms against Influenza A Virus (H5N1), antagonism of the CRF-1 and NPY5 receptors, and VEGFR-2 inhibitory mechanisms for this compound cannot be generated due to the absence of relevant scientific findings in the public domain.

While the broader class of pyrazole derivatives has been the subject of extensive research, showing promise in various therapeutic areas including antiviral nih.govnih.gov, anti-inflammatory nih.gov, and as receptor antagonists nih.govsemanticscholar.orgmdpi.com, this activity is highly dependent on the specific substituents and their arrangement on the pyrazole core. Generalizations from the broader class to a specific, unstudied compound would be scientifically inaccurate.

The search did identify studies on various pyrazole derivatives with biological activities, but none of these studies mentioned or tested this compound. Therefore, no data tables or detailed research findings for the specified compound can be provided.

It is possible that research on this compound exists in proprietary industrial databases or has not yet been published. However, based on currently accessible information, the biological activity profile of this compound remains uncharacterized.

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Pyrazole (B372694) Derivatives with Tuned Activity Mechanisms

The versatility of the pyrazole core allows for extensive structural modification to fine-tune biological activity. mdpi.com A primary direction for future research is the rational design of novel derivatives with precisely controlled mechanisms of action. This involves creating hybrid molecules that combine the pyrazole scaffold with other pharmacophores to target multiple pathways or improve drug-like properties.

Researchers are actively exploring modifications at various positions on the pyrazole ring and its substituents to enhance potency and selectivity for specific biological targets, such as protein kinases, which are crucial in cancer therapy. mdpi.com For instance, the introduction of a methyl group on the pyrazole ring of one compound was found to significantly boost its potency and create a slow dissociation from its target, Cdc7 kinase. mdpi.com Similarly, strategic substitutions on the phenyl ring of pyrazole derivatives have been shown to influence their activity against various cancer cell lines. nih.gov One study demonstrated that methoxy (B1213986) derivatives of a particular pyrazole backbone showed selective and potent activity against the MCF-7 breast cancer cell line. nih.gov

Future efforts will likely focus on:

Target-Specific Customization: Synthesizing derivatives to inhibit specific enzyme isoforms, such as COX-2 for anti-inflammatory effects with reduced gastrointestinal side effects, or particular phosphodiesterases (PDEs) like PDE10A for neurological disorders. mdpi.comnih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve metabolic stability, bioavailability, or reduce toxicity without sacrificing activity.

Hybrid Compound Design: Fusing the pyrazole moiety with other heterocyclic systems like thiazole, thiophene, or benzofuran (B130515) to create compounds with unique or dual-action mechanisms. mdpi.comnih.gov For example, a series of benzofuropyrazole derivatives were synthesized and evaluated for their ability to inhibit tumor cell growth. nih.gov

Derivative Type Target/Activity Key Research Finding Reference
Thiazolidinone-Pyrazole HybridsCOX-2 Inhibition (Anti-inflammatory)Derivatives showed high selectivity for COX-2, potent anti-inflammatory activity, and low ulcerogenic potential. mdpi.com
Quinololine-Pyrazole AnaloguesPDE10A Inhibition (Neurological Disorders)Methoxy group substitution on the quinoline (B57606) fragment resulted in compounds with high binding affinity and selectivity for PDE10A. nih.gov
BenzofuropyrazolesTubulin Polymerization Inhibition (Anticancer)A synthesized benzofuropyrazole derivative was found to be a novel tubulin polymerization inhibitor, making it a lead for new anticancer agents. nih.govmdpi.com
Pyrazole-Arylacetamide HybridsCytotoxicity (Anticancer)Certain hybrids exhibited potent cytotoxic effects on the MCF-7 cancer cell line, comparable to the standard drug cisplatin. mdpi.com

Exploration of New Synthetic Pathways for Complex Pyrazole Analogues

The synthesis of pyrazoles is a well-established field, traditionally relying on the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov However, the demand for more complex and diverse pyrazole libraries necessitates the development of more sophisticated and efficient synthetic methodologies.

Future research in this area will prioritize the following:

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reactor to improve efficiency, reduce waste, and simplify the synthesis of highly substituted pyrazoles. mdpi.com

Catalytic Systems: Employing novel catalysts, such as silver or other transition metals, to facilitate reactions that are otherwise difficult, and to control regioselectivity, leading to specific isomers. mdpi.com A silver-catalyzed synthesis has been successfully used to produce 5-aryl-3-trifluoromethyl pyrazoles with moderate to excellent yields. mdpi.com

Novel Precursors: Moving beyond traditional 1,3-dicarbonyl compounds to use precursors like α,β-unsaturated ketones or acetylenic ketones, which allows for the creation of different substitution patterns on the pyrazole ring. nih.govmdpi.com

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis of pyrazole derivatives, which can be particularly advantageous for reactions that are hazardous or difficult to control in batch processes.

These advanced synthetic strategies are crucial for generating the structurally complex and diverse molecules needed to probe new biological targets and develop next-generation therapeutic agents.

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of new compounds. eurasianjournals.com For pyrazole derivatives, advanced computational modeling offers a path to rapidly screen virtual libraries and predict their binding affinity and mechanism of action before undertaking costly and time-consuming synthesis.

Key areas of focus in computational modeling include:

Molecular Docking: Simulating the interaction of pyrazole derivatives with the three-dimensional structure of a biological target, such as an enzyme's active site. This helps in understanding binding modes and predicting the potency of a compound. mdpi.comresearchgate.net Docking studies were instrumental in revealing how a pyrazole moiety could fit into the hinge region of the AurB enzyme, explaining its inhibitory activity. mdpi.com

Quantum Mechanical (QM) Calculations: Using QM methods to accurately calculate the electronic properties of pyrazole derivatives, providing insights into their reactivity and interaction energies. eurasianjournals.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the pyrazole compound and its protein target over time. This provides a more realistic view of the binding process, conformational changes, and the stability of the drug-receptor complex. eurasianjournals.com

The integration of these computational approaches can significantly accelerate the drug discovery pipeline, from hit identification to lead optimization, while reducing reliance on extensive experimental screening. eurasianjournals.com Future developments may involve the use of machine learning and artificial intelligence to build more accurate predictive models based on existing experimental data. eurasianjournals.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding (e.g., Proteomics, Metabolomics in In Vitro Studies)

To fully understand the biological effects of a novel pyrazole derivative, it is essential to look beyond its primary target. The integration of multi-omics technologies, such as proteomics and metabolomics, in in vitro studies provides a systems-level view of the cellular response to a compound.

Proteomics: This involves the large-scale study of proteins. By treating cancer cells with a pyrazole compound and then analyzing changes in the cellular proteome, researchers can identify not only the intended target but also off-target effects and downstream signaling pathway modulations. This can reveal the compound's full mechanism of action and may uncover unexpected therapeutic applications or potential sources of toxicity. For example, identifying changes in the levels of apoptosis-related proteins after treatment could confirm a compound's cancer-killing pathway.

Metabolomics: This is the study of metabolites within a biological system. Analyzing the metabolic profile of cells after exposure to a pyrazole derivative can show how the compound alters cellular metabolism. This is particularly relevant for anticancer agents, as cancer cells often have altered metabolic pathways. These studies can provide crucial information on how a drug affects cellular energy production, biosynthesis, and redox balance.

By combining data from genomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of a drug's impact on cellular function. This integrated approach is critical for validating the mechanism of action predicted by computational models and for translating promising in vitro findings into further preclinical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often prepared by reacting substituted propanoyl precursors with phenyl hydrazine in absolute ethanol under basic conditions (e.g., triethylamine) . Optimization involves controlling reaction temperature (70–90°C) and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical for isolating the target compound .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structural integrity of this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., ethoxy at C3, ethyl at C5) through characteristic shifts (e.g., δ 1.3–1.5 ppm for ethyl groups).
  • IR : Stretching frequencies for C-O (ethoxy, ~1250 cm1^{-1}) and C=N (pyrazole ring, ~1600 cm1^{-1}) validate functional groups.
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C3-O bond ~1.42 Å in ethoxy groups) using SHELXL for refinement .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Answer : Column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) separates the product from byproducts. Recrystallization in ethanol or methanol further enhances purity, as evidenced by sharp melting points (e.g., 120–125°C) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in ethoxy groups) be resolved during structural refinement?

  • Answer : Use SHELXL to model disorder by splitting atomic positions and applying restraints (e.g., DFIX for bond distances). Pair with Mercury software to visualize packing patterns and validate intermolecular interactions (e.g., π-π stacking of phenyl groups) . For example, compare void volumes (<5% indicates minimal disorder) and similarity metrics (e.g., packing similarity >90% against analogous structures) .

Q. What electrochemical methods enable functionalization of the pyrazole ring in this compound?

  • Answer : Electrochemical oxidation (e.g., using Pt electrodes in acetonitrile) can aromatize pyrazolines to pyrazoles. For instance, applying 4F charge at 100°C facilitates dehydrogenation while retaining ethoxy/ethyl substituents. Post-reaction analysis via HRMS (e.g., m/z 353.1257 [M+H]+^+) confirms product identity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. For example, the LUMO at C5 (ethyl-substituted carbon) predicts susceptibility to nucleophilic attack. Validate with experimental kinetics (e.g., reaction rates with amines) .

Q. What in vitro assays evaluate the biological activity of this compound, and how are structure-activity relationships (SAR) analyzed?

  • Answer :

  • Antibacterial assays : Screen against gram-positive/negative strains (e.g., S. aureus, MIC ~25 µg/mL) using broth microdilution.
  • SAR : Compare substituent effects (e.g., replacing ethoxy with methoxy reduces activity by ~40%) .

Methodological Notes

  • Data Consistency : Cross-reference spectroscopic (NMR/IR) and crystallographic data to resolve ambiguities (e.g., ethoxy vs. methoxy misassignments) .
  • Advanced Tools : Use Mercury for crystal packing analysis and SHELX -based pipelines for high-throughput structural validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.